molecular formula C5H4N4NaS+ B12713712 6-Mercaptopurine sodium salt CAS No. 1194-62-3

6-Mercaptopurine sodium salt

Cat. No.: B12713712
CAS No.: 1194-62-3
M. Wt: 175.17 g/mol
InChI Key: CVTDRIGVRPDWTR-UHFFFAOYSA-N
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Description

6-Mercaptopurine sodium salt is a derivative of 6-mercaptopurine, a purine analog that has been widely used in the treatment of various types of leukemia and autoimmune diseases. This compound is known for its immunosuppressive and antineoplastic properties, making it a critical component in chemotherapy regimens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine sodium salt typically involves the reaction of 6-mercaptopurine with sodium hydroxide. The process begins with the dissolution of 6-mercaptopurine in water, followed by the addition of sodium hydroxide to form the sodium salt. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptopurine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and therapeutic efficacy .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 6-thioxanthine and various substituted derivatives of 6-mercaptopurine .

Mechanism of Action

6-Mercaptopurine sodium salt exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), ultimately disrupting DNA and RNA synthesis .

Molecular Targets and Pathways:

Properties

CAS No.

1194-62-3

Molecular Formula

C5H4N4NaS+

Molecular Weight

175.17 g/mol

IUPAC Name

sodium;3,7-dihydropurine-6-thione

InChI

InChI=1S/C5H4N4S.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1

InChI Key

CVTDRIGVRPDWTR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2.[Na+]

Origin of Product

United States

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